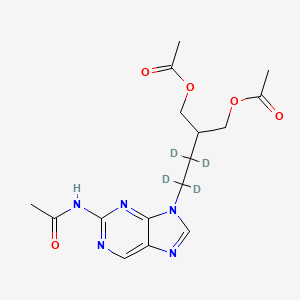
N-Acetyl Famciclovir-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Famciclovir-d4 is an isotopically labeled analog of N-Acetyl Famciclovir. It is a derivative of Famciclovir, which is an antiviral compound used as a prodrug of Penciclovir. Famciclovir is commonly used to treat herpes virus infections, including herpes zoster (shingles) and herpes simplex virus types 1 and 2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Famciclovir-d4 involves the incorporation of deuterium atoms into the Famciclovir molecule. The process typically starts with the synthesis of Famciclovir from readily available N2-acetyl-7-benzylguanine. This is followed by the acetylation of Famciclovir to produce N-Acetyl Famciclovir. The deuterium atoms are then introduced through a series of reactions involving deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of phase-transfer catalysts and regioselective alkylation techniques to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl Famciclovir-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Penciclovir through oxidation at the six position catalyzed by aldehyde oxidase.
Reduction: Reduction of the acetyl groups to form the active antiviral compound.
Substitution: Substitution reactions involving the purine ring.
Common Reagents and Conditions
Oxidation: Aldehyde oxidase in the presence of oxygen.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution using halogenated reagents.
Major Products Formed
Penciclovir: The active antiviral compound formed through oxidation.
Deacetylated derivatives: Formed through reduction of the acetyl groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl Famciclovir-d4 is widely used in scientific research due to its isotopic labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its antiviral properties and mechanism of action against herpes viruses.
Medicine: Investigated for its potential use in antiviral drug development and therapeutic applications.
Industry: Used in the development of antiviral formulations and quality control of pharmaceutical products
Wirkmechanismus
N-Acetyl Famciclovir-d4, like Famciclovir, undergoes rapid biotransformation to the active antiviral compound Penciclovir. Penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes. Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Famciclovir: The parent compound of N-Acetyl Famciclovir-d4.
Penciclovir: The active antiviral compound formed from Famciclovir.
Acyclovir: Another antiviral compound used to treat herpes virus infections.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it valuable in research applications. Its deuterium atoms provide distinct mass spectrometric and nuclear magnetic resonance signals, allowing for precise quantification and analysis in various studies .
Eigenschaften
Molekularformel |
C16H21N5O5 |
|---|---|
Molekulargewicht |
367.39 g/mol |
IUPAC-Name |
[4-(2-acetamidopurin-9-yl)-2-(acetyloxymethyl)-3,3,4,4-tetradeuteriobutyl] acetate |
InChI |
InChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22)/i4D2,5D2 |
InChI-Schlüssel |
YVPKBRSEPCIJTF-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


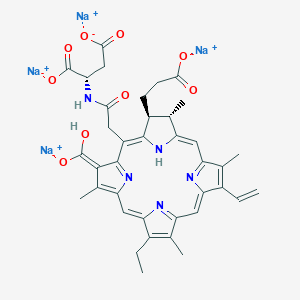
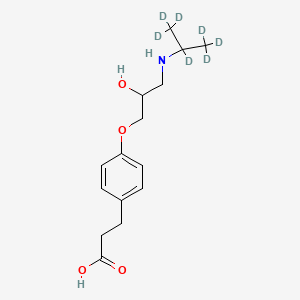
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)
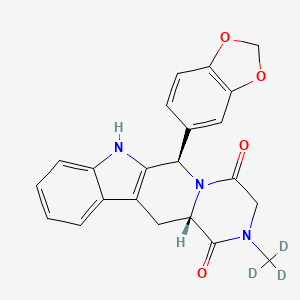
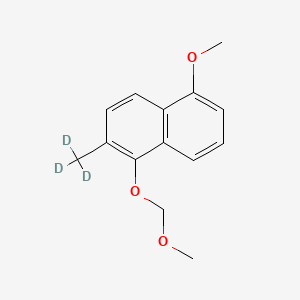
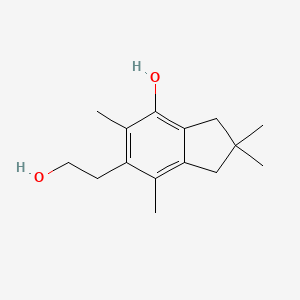


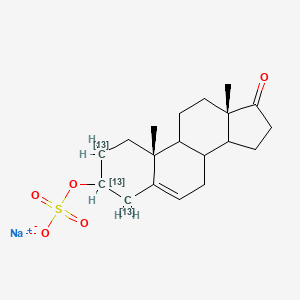
oxane-2-carboxylic acid](/img/structure/B12425644.png)
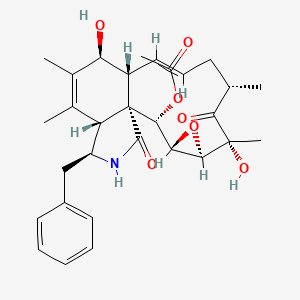
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)


